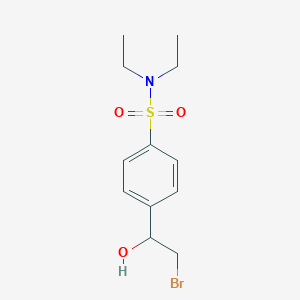

4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[(1R)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide . This nomenclature reflects the compound’s structural hierarchy:

- Benzene ring : The parent structure, numbered to prioritize the sulfonamide group at position 1.

- Sulfonamide group : A sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, which is further substituted by two ethyl groups (N,N-diethyl).

- Bromo-hydroxyethyl substituent : A two-carbon chain at position 4 of the benzene ring, featuring a hydroxyl group (-OH) at carbon 1 (in the R configuration) and a bromine atom at carbon 2.

Systematically, the compound falls under the aryl sulfonamide subclass, distinguished by its aromatic benzene core and sulfonamide functional group. Brominated hydroxyethyl substituents place it in a specialized category of sulfonamides with potential biochemical relevance.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₂H₁₈BrNO₃S corresponds to a molecular weight of 336.25 g/mol . Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₈BrNO₃S |

| Molecular weight | 336.25 g/mol |

| Stereochemical center | C1 of the hydroxyethyl group |

| Configuration | R |

The stereochemical configuration at the hydroxyethyl group’s first carbon (C1) is critical for its spatial orientation. The R designation indicates that the hydroxyl (-OH), bromine (-Br), and benzene ring are arranged in a specific three-dimensional pattern, which may influence interactions with biological targets.

CAS Registry and Regulatory Classification

The Chemical Abstracts Service (CAS) registry number for this compound is 1177225-44-3 , a unique identifier used in chemical databases and regulatory documentation. While specific regulatory classifications (e.g., hazardous material designations) are beyond this article’s scope, the CAS number ensures unambiguous identification in research and industrial contexts.

Properties

Molecular Formula |

C12H18BrNO3S |

|---|---|

Molecular Weight |

336.25 g/mol |

IUPAC Name |

4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzenesulfonamide |

InChI |

InChI=1S/C12H18BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8,12,15H,3-4,9H2,1-2H3 |

InChI Key |

XVFMODXEAUEWJG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(CBr)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide typically involves two key stages:

- Stage 1: Preparation of the 2-bromo-1-hydroxyethyl intermediate, usually derived from 4-ethylacetophenone or related ketones via α-bromination and hydroxylation.

- Stage 2: Introduction of the N,N-diethylbenzene-1-sulfonamide moiety through sulfonamide formation or substitution reactions.

Several brominating agents and reaction conditions have been employed to achieve the key intermediate, followed by sulfonamide functionalization.

Bromohydrin Intermediate Preparation

The critical 2-bromo-1-hydroxyethyl intermediate can be prepared by α-bromination of 4-ethylacetophenone derivatives using various reagents and conditions:

| Method | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Phenyltrimethylammonium tribromide in THF | 4'-ethylacetophenone (60 mmol), phenyltrimethylammonium tribromide (60 mmol), anhydrous tetrahydrofuran, 0–20 °C, 1.33 h | 100% | Reaction mixture stirred at 0 °C for 1 h, then ambient for 20 min; precipitate forms; product isolated by extraction and drying; purity >99% by HPLC |

| N-Bromosuccinimide (NBS) with p-toluenesulfonic acid in acetonitrile | 4-ethylacetophenone (40.4 mmol), NBS (40.4 mmol), p-toluenesulfonic acid (60.8 mmol), reflux under nitrogen, 2 h | 93% | Product isolated by chromatography; pale yellow oil; characterized by 1H NMR |

| Oxone with ammonium bromide in methanol | Substrate (2 mmol), Oxone (2.2 mmol), NH4Br (2.2 mmol), methanol, room temperature or reflux, 1.5 h | 86% | Reaction monitored by TLC; product purified by silica gel chromatography; identified by 1H NMR and MS |

| Copper(II) bromide in ethyl acetate with sonication | Acyl ketone (20 mmol), CuBr2 (2.6 equiv), ethyl acetate, reflux 3–5 h, sonication-assisted extraction | Not specified | Reaction monitored by TLC/1H NMR; product isolated by extraction and acidification; purity confirmed by 1H NMR; recrystallization possible |

These methods highlight the versatility of brominating agents and conditions to introduce the bromohydroxyethyl functionality with high yields and purity. The choice depends on substrate availability, scale, and desired purity.

Sulfonamide Formation

The sulfonamide moiety, specifically N,N-diethylbenzene-1-sulfonamide, can be introduced by reacting the bromohydrin intermediate with diethylamine derivatives or by sulfonylation of aniline derivatives followed by side chain elaboration. Although explicit procedures for this exact compound are limited in the literature, general sulfonamide synthesis principles apply:

- Reaction of the corresponding sulfonyl chloride (e.g., 4-diethylaminobenzenesulfonyl chloride) with amines or hydroxyethyl intermediates.

- Nucleophilic substitution of the bromide by sulfonamide nitrogen under controlled conditions.

These steps require careful control of temperature and stoichiometry to avoid side reactions such as elimination or over-substitution.

Analytical Data and Reaction Optimization

Purity and Characterization

- High-performance liquid chromatography (HPLC) retention times around 18.6 minutes indicate high purity (>99%) for the bromohydroxyethyl intermediate prepared by phenyltrimethylammonium tribromide.

- 1H NMR data confirm the structure, with characteristic signals for aromatic protons, bromomethylene, and hydroxyl groups.

- Mass spectrometry shows the expected isotopic pattern for bromine-containing compounds (m/z 227, 229).

Reaction Yields and Conditions Summary

| Preparation Method | Yield (%) | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phenyltrimethylammonium tribromide | 100 | THF, 0–20 °C, 1.33 h | Quantitative yield, high purity | Requires tribromide reagent, low temperature control |

| N-Bromosuccinimide + p-Toluenesulfonic acid | 93 | Acetonitrile, reflux, 2 h, inert atmosphere | Good yield, scalable | Requires inert atmosphere, chromatography purification |

| Oxone + NH4Br | 86 | Methanol, room temp or reflux, 1.5 h | Mild conditions, green oxidant | Moderate yield, purification needed |

| CuBr2 in Ethyl Acetate | Not specified | Reflux, sonication, 3–5 h | Effective bromination, sonication aids purification | Longer reaction time, complex work-up |

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: De-brominated benzene sulfonamide derivatives.

Substitution: Various substituted benzene sulfonamide derivatives.

Scientific Research Applications

4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The pathways involved in its action can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Substituent Effects and Reactivity

Key Observations :

- Bromine vs. Cyano: Bromine enhances electrophilicity, enabling substitution reactions (e.g., Suzuki coupling), while cyano groups stabilize charges for catalytic applications .

- Hydroxyethyl Group : Improves water solubility and enables hydrogen bonding, critical for biological interactions (e.g., enzyme inhibition) .

Biological Activity

4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

The molecular formula of 4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide is C₁₂H₁₈BrNO₃S, with a molecular weight of 336.25 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in the realm of antibacterial agents.

Sulfonamides typically exert their antibacterial effects by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition disrupts the production of folate, which is essential for bacterial growth and replication. The presence of the bromo and hydroxyethyl groups in this compound may enhance its reactivity and specificity towards bacterial enzymes.

Antimicrobial Properties

Research indicates that 4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, similar to other compounds within the sulfonamide class. Its effectiveness against specific pathogens can be attributed to its structural features and mechanism of action.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes involved in bacterial metabolism. For instance, studies have utilized molecular docking techniques to predict binding affinities to target enzymes. The following table summarizes some key findings from enzyme inhibition studies:

| Enzyme | Inhibitory Activity | Reference |

|---|---|---|

| Dihydropteroate Synthase | Significant | |

| Carbonic Anhydrase (hCA IX) | Moderate | |

| Carbonic Anhydrase (hCA II) | Low |

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various sulfonamides, including 4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide, it was found to effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard sulfonamides.

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the effects of sulfonamide derivatives on cancer cell lines. The compound exhibited inhibitory effects on the viability of human osteosarcoma cells (MG-63), showing promise as a potential anti-cancer agent. The study concluded that modifications in the sulfonamide structure could lead to enhanced activity against tumor-associated carbonic anhydrases (CA IX and CA XII) .

Comparative Analysis with Related Compounds

The biological activity of 4-(2-bromo-1-hydroxyethyl)-N,N-diethylbenzene-1-sulfonamide can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-N,N-diethylbenzene-1-sulfonamide | Amino group instead of bromo | Strong antibacterial properties |

| 4-(2-Chloroethyl)-N,N-diethylbenzene-1-sulfonamide | Chlorine substitution | Different reactivity patterns compared to brominated variants |

| 4-(1S)-2-Bromo-1-hydroxyethyl-N,N-diethylbenzene-1-sulfonamide | Different stereochemistry | Variations in biological activity due to stereochemical differences |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.